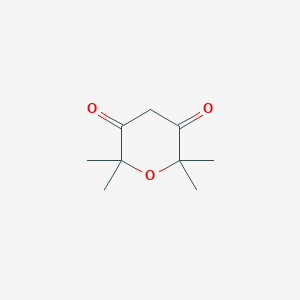

2,2,6,6-Tetramethyloxane-3,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethyloxane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFBKOTXULFGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601218 | |

| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14744-26-4 | |

| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetramethyl Substituted β Diketones

Claisen Condensation Pathways

The crossed Claisen condensation is a cornerstone for the formation of β-diketones and is a principal route for synthesizing 2,2,6,6-tetramethylheptane-3,5-dione (B73088). This method involves the reaction between a ketone and an ester in the presence of a strong base.

Reaction Schemes and Stoichiometric Considerations

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione is typically achieved through the crossed Claisen condensation of pinacolone (B1678379) with an ester derivative of pivalic acid, such as methyl pivalate (B1233124). In this reaction, the enolizable ketone (pinacolone) acts as the nucleophile, and the non-enolizable ester (methyl pivalate) serves as the electrophile. libretexts.org

Pinacolone + Methyl Pivalate --(Base)--> 2,2,6,6-Tetramethylheptane-3,5-dione + Methanol

A critical stoichiometric consideration in the Claisen condensation is the use of a full equivalent of a strong base, not a catalytic amount. wikipedia.orgmasterorganicchemistry.com This is because the resulting β-diketone is significantly more acidic than the starting alcohol or ketone. The base deprotonates the newly formed β-diketone, shifting the equilibrium of the reaction to favor the product. The final step involves the addition of acid to neutralize the enolate and isolate the desired diketone. wikipedia.org

Critical Reaction Conditions and Parameter Control (e.g., base, solvent, temperature)

The success of synthesizing sterically hindered β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione via Claisen condensation is highly dependent on carefully controlled reaction parameters. The selection of a suitable base, solvent, and temperature is crucial to overcome the steric hindrance and achieve reasonable yields.

Strong, non-nucleophilic bases are essential for deprotonating the α-carbon of the ketone without adding to the ester carbonyl. byjus.com Common bases include sodium amide, sodium hydride, and sodium alkoxides like sodium tert-butoxide. organic-chemistry.orggoogle.com The use of stronger bases often leads to higher yields. organic-chemistry.org The solvent must be aprotic and anhydrous to prevent it from reacting with the base or the enolate intermediate. chemicalbook.com

A patented method for the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione outlines specific reaction conditions which are summarized in the interactive table below. google.com

| Parameter | Value/Type | Rationale |

| Base | Sodium tert-butoxide | A strong, non-nucleophilic base to facilitate enolate formation. |

| Solvent | DMSO | A polar aprotic solvent that can enhance reaction rates. |

| Temperature | 40-50°C | Mild heating can help overcome the activation energy of the reaction. |

| Reaction Time | 24 hours | An extended reaction time may be necessary for the sterically hindered substrates to react. |

| Reactant Ratio | 1.5:1 (Methyl Pivalate:Pinacolone) | Using an excess of the ester can favor the desired crossed condensation. |

Mechanistic Elucidation of Claisen Condensation in the Formation of β-Diketones

The mechanism of the Claisen condensation for the formation of 2,2,6,6-tetramethylheptane-3,5-dione proceeds through several key steps:

Enolate Formation: A strong base removes an acidic α-proton from pinacolone to form a resonance-stabilized enolate ion. wikipedia.orgbyjus.com

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl pivalate molecule, forming a tetrahedral intermediate. wikipedia.orgbyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) (CH₃O⁻) leaving group. byjus.com

Deprotonation of the β-Diketone: The eliminated methoxide, being a strong base, deprotonates the acidic methylene (B1212753) group of the newly formed β-diketone. This step is thermodynamically favorable and drives the reaction to completion. masterorganicchemistry.com

Protonation: An acidic workup in the final step neutralizes the enolate to yield the final 2,2,6,6-tetramethylheptane-3,5-dione product. wikipedia.org

Advantages and Limitations of the Claisen Condensation for Bulky Diketones

The Claisen condensation offers a direct and efficient method for constructing the carbon skeleton of β-diketones. tandfonline.com However, when applied to the synthesis of sterically bulky diketones like 2,2,6,6-tetramethylheptane-3,5-dione, several limitations arise.

The significant steric hindrance from the tert-butyl groups on both the nucleophile (pinacolone enolate) and the electrophile (methyl pivalate) can dramatically slow down the reaction rate and lead to lower yields. google.com This steric impediment can make the formation of the tetrahedral intermediate challenging. Consequently, forcing conditions, such as the use of very strong bases and elevated temperatures, may be required, which can sometimes lead to side reactions like self-condensation or decomposition. mdpi.comresearchgate.net

Alternative Synthetic Routes

Self-Condensation Reactions of Pinacolone Derivatives

While the crossed Claisen condensation between a ketone and an ester is the primary route, the possibility of a self-condensation of a pinacolone derivative could be considered. However, the direct self-condensation of two ketone molecules to form a β-diketone is not a typical or efficient transformation under standard Claisen conditions. The aldol (B89426) condensation, which can occur between two ketones, generally leads to a β-hydroxy ketone, and subsequent dehydration yields an α,β-unsaturated ketone, not a β-diketone. nih.gov

For a reaction to be classified as a Claisen condensation, it characteristically involves an ester as one of the reactants, providing an alkoxy leaving group which is crucial for the final elimination step to form the diketone. Therefore, the self-condensation of pinacolone is not a viable direct route to 2,2,6,6-tetramethylheptane-3,5-dione. The more synthetically practical approach involving a pinacolone derivative remains the crossed Claisen condensation with a suitable ester.

Alkylation Strategies for Dione (B5365651) Precursors

A plausible approach to constructing the 2,2,6,6-tetramethyloxane-3,5-dione framework involves the alkylation of a suitable dione precursor. Given the tetramethyl substitution pattern, a key strategy would be the exhaustive methylation of a precursor that already contains the oxane-3,5-dione core.

One potential precursor is the simpler, unsubstituted oxane-3,5-dione. The alkylation of such a β-dicarbonyl compound would typically proceed via the formation of an enolate. The methylene protons situated between the two carbonyl groups are acidic and can be removed by a strong base to form a nucleophilic enolate. Subsequent reaction with a methylating agent, such as methyl iodide, would introduce the methyl groups.

The general mechanism for this alkylation is as follows:

Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon between the two carbonyl groups of the dione precursor. organic-chemistry.org The choice of base is crucial to avoid competing reactions. Sodium hydride is often favored as it forms hydrogen gas as a byproduct, which is easily removed from the reaction mixture. organic-chemistry.org

Nucleophilic Attack: The resulting enolate anion acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide in an SN2 reaction. wikipedia.orgyoutube.com

Repetition for Tetramethylation: To achieve the desired tetramethyl substitution, this process would need to be repeated. After the first two methyl groups are installed at the C4 position, the protons on the C2 and C6 positions would need to be removed to allow for further methylation. This would likely require a stronger base and more forcing reaction conditions due to increased steric hindrance.

The temperature of the reaction can influence the regioselectivity of deprotonation if there are multiple acidic protons. wikipedia.org For a symmetrical precursor like oxane-3,5-dione, the initial deprotonation is straightforward. However, as the molecule becomes more substituted, controlling the position of subsequent alkylations can be a significant challenge.

| Reagent | Role | Rationale for Use |

| Oxane-3,5-dione | Starting Material | Contains the core heterocyclic dione structure. |

| Sodium Hydride (NaH) | Base | Strong, non-nucleophilic base for enolate formation. organic-chemistry.org |

| Methyl Iodide (CH₃I) | Alkylating Agent | Provides the methyl groups for substitution. youtube.com |

| Lithium Diisopropylamide (LDA) | Alternative Base | Strong, sterically hindered base, useful for selective deprotonation. wikipedia.org |

Exploration of Other Condensation Chemistries

An alternative and potentially more direct route to this compound is through an intramolecular condensation reaction, specifically the Dieckmann condensation. wikipedia.orgmasterorganicchemistry.com This reaction is a well-established method for forming cyclic β-keto esters (and by extension, cyclic β-diketones) from diesters. masterorganicchemistry.com

To apply this to the synthesis of the target molecule, a suitable acyclic precursor would be a diester containing an ether linkage in the backbone. A hypothetical precursor would be diethyl 3,3-dimethyl-4-oxa-2,2,6,6-tetramethylheptanedioate. The Dieckmann condensation of this precursor would proceed as follows:

Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, would be used to deprotonate one of the α-carbons (adjacent to a carbonyl group). numberanalytics.com

Intramolecular Nucleophilic Attack: The resulting enolate would then attack the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. masterorganicchemistry.com

Elimination and Ring Formation: The intermediate would then collapse, eliminating an ethoxide ion and forming the six-membered oxane ring with a β-keto ester functionality.

Final Deprotonation: The newly formed cyclic β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion. chemistrysteps.com A final acidic workup would yield the desired this compound.

The success of the Dieckmann condensation is highly dependent on the ability to form a stable 5- or 6-membered ring. wikipedia.orgmasterorganicchemistry.com

Optimization Strategies for Synthesis

For a Dieckmann condensation approach, the stoichiometry of the base is critical. At least one equivalent of the base is required to drive the reaction to completion by deprotonating the final β-dione product. masterorganicchemistry.com Using a catalytic amount of base would result in an equilibrium that does not favor the product.

The choice of solvent is also crucial. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are commonly used for condensation reactions as they can solvate the metal cation of the base without interfering with the reaction. numberanalytics.com The polarity of the solvent can influence the reaction rate. youtube.com

In the case of the Claisen condensation for the analogous acyclic compound, 2,2,6,6-tetramethyl-3,5-heptanedione, a Chinese patent describes the use of methyl trimethylacetate and tert-butyl methyl ketone. nih.gov The molar ratio of the ester to the base is specified as being between 1:1 and 1:1.5, and the ratio of the ester to the ketone is between 1:1 and 1.5:1. nih.gov Solvents such as DMF and DMSO are also mentioned. nih.gov These conditions provide a good starting point for optimizing the synthesis of the cyclic analogue.

| Base | Solvent | Applicability |

| Sodium Ethoxide | Ethanol | Classical conditions for Claisen/Dieckmann condensations. youtube.com |

| Potassium tert-Butoxide | THF, DMSO | Stronger base, useful for less acidic protons. numberanalytics.com |

| Sodium Hydride | THF, DMF | Strong base, irreversible deprotonation. organic-chemistry.org |

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis. ijpras.com By taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting materials, the disappearance of the reactants and the appearance of the product can be visualized. ijpras.com

For a condensation reaction, a typical TLC plate would have three lanes: one for the starting ester, one for the reaction mixture, and a "co-spot" where both are applied to the same point. libretexts.org As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product will appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The choice of eluent (solvent system) for the TLC is crucial for achieving good separation of the spots.

Once the reaction is complete, the crude product mixture needs to be purified to isolate the this compound. Column chromatography is a standard and effective method for purifying organic compounds. youtube.com The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is passed through the column. youtube.com

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds will travel down the column more quickly with a non-polar mobile phase, while more polar compounds will be retained on the polar silica gel for longer. youtube.com By collecting fractions of the eluent, the desired product can be isolated in a pure form. The purity of the collected fractions is typically assessed by TLC. youtube.com

For β-diketones that are prone to decomposition on silica gel, alternative purification methods may be necessary. One such method involves the formation of a copper chelate, which can often be precipitated and then decomposed to yield the pure β-diketone. numberanalytics.com

Scale-Up Considerations for Industrial Applications

Transitioning a laboratory-scale synthesis to an industrial process introduces several new challenges. For the synthesis of a compound like this compound, the following factors would need to be considered:

Cost and Availability of Starting Materials: The economic viability of the process depends heavily on the cost of the starting materials and reagents.

Reaction Conditions: Industrial processes favor reactions that can be run at or near ambient temperature and pressure to minimize energy costs and the need for specialized equipment.

Process Safety: The use of flammable solvents and reactive reagents like sodium hydride requires careful handling and engineering controls to ensure safe operation on a large scale.

Waste Management: The environmental impact of the process must be considered, and methods for treating or recycling waste streams need to be developed.

Purification: While column chromatography is effective in the lab, it is often not practical for large-scale purification due to the large volumes of solvent and stationary phase required. youtube.com Alternative methods such as distillation or crystallization would be preferred for industrial production. The synthesis of the related compound 2,3,5,6-tetramethylpyrazine (B1682967) highlights the use of steam distillation for purification in an industrial context. libretexts.org

A Chinese patent for the synthesis of 2,2,6,6-tetramethyl-3,5-heptanedione claims that the described method is easy to operate, low in cost, and favorable for industrialization, meeting the requirements of green chemistry. nih.gov These are all key considerations for any process intended for large-scale production.

Molecular Structure and Spectroscopic Characterization of Tetramethyl Substituted β Diketones

Structural Elucidation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise spatial arrangement of atoms in a crystalline solid. For tetramethyl-substituted β-diketones, this technique reveals crucial details about bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II) has been determined, providing insight into how the bulky tert-butyl groups influence the coordination geometry around the metal center. acs.org Similarly, complexes with other metals like copper(II), zirconium(IV), and hafnium(IV) have been synthesized and structurally characterized. acs.orgereztech.comchemicalbook.com These complexes often exhibit well-defined geometries, which are largely dictated by the steric demands of the tetramethylheptanedionate ligands. acs.orgereztech.com The ability of β-diketones to form stable metal complexes is a well-documented phenomenon, proceeding through the coordination of the deprotonated β-diketonato anion. nih.gov

In the context of heterocyclic diketones, the crystal structures of related compounds, such as derivatives of 1,3-dioxane-4,6-dione, provide models for the oxane ring system present in 2,2,6,6-tetramethyloxane-3,5-dione. spectrabase.com The interplay between the ring conformation and the orientation of the substituent groups is a key feature revealed by these crystallographic analyses.

The conformational preferences of this compound are significantly influenced by the steric hindrance imposed by the four methyl groups at the C2 and C6 positions. In cyclic systems like cyclohexanones, substituents strive to occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. sapub.org For this compound, the oxane ring is expected to adopt a chair or a twisted-boat conformation to alleviate the steric strain from the gem-dimethyl groups.

The steric bulk of the tetramethyl substitution also plays a crucial role in the keto-enol tautomerism, a characteristic feature of β-diketones. nih.gov The presence of bulky groups can shift the equilibrium towards the keto form. nih.gov In the case of this compound, the four methyl groups flank the dicarbonyl moiety, which would influence the stability of the planar enol form and its intramolecular hydrogen bond. Studies on related dimethyl-substituted cyclic ketones, such as 2,6-dimethylcyclohexanone, have shown that the cis-trans equilibrium is a key aspect of their conformational analysis. rsc.org

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the structure of molecules in various states and for providing information that complements crystallographic data.

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov The equilibrium between the diketo and enol forms of β-diketones is often slow on the NMR timescale, allowing for the observation of signals from both tautomers. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the methylene (B1212753) protons of the oxane ring. Due to the symmetry of the molecule, the four methyl groups may appear as one or two singlets, depending on the ring conformation and the magnetic equivalence. The protons of the CH₂ group at the C4 position would likely appear as a singlet.

In the case of the ¹³C NMR spectrum, separate resonances are expected for the carbonyl carbons, the quaternary carbons bearing the methyl groups (C2 and C6), the methyl carbons, and the methylene carbon (C4). The chemical shifts of these carbons provide valuable information about their electronic environment. For example, the carbonyl carbons are typically observed in the downfield region of the spectrum. smbstcollege.com

While specific NMR data for this compound is not provided in the search results, data for the analogous acyclic compound, 2,2,6,6-tetramethyl-3,5-heptanedione, and other heterocyclic systems can be used for prediction. chemicalbook.comchemicalbook.comereztech.comipb.ptorganicchemistrydata.org

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | ~1.2 - 1.5 (singlet) | ~25 - 30 |

| Methylene Protons (CH₂) | ~3.5 - 4.0 (singlet) | ~70 - 80 |

| Quaternary Carbons (C(CH₃)₂) | - | ~80 - 90 |

| Carbonyl Carbons (C=O) | - | ~200 - 210 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual values may vary.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. libretexts.org For β-diketones, the carbonyl (C=O) stretching vibrations are particularly informative. The position of the carbonyl absorption band in the IR spectrum can help distinguish between the diketo and enol forms.

In the diketo form of a β-diketone, one would expect to see a strong absorption band for the C=O stretch in the typical range for ketones, around 1700-1725 cm⁻¹. For cyclic β-diketones, the ring strain can affect this frequency. If the molecule exists in the enol form, the C=O stretching frequency is lowered and appears in the range of 1580-1640 cm⁻¹ due to conjugation with the C=C double bond and the formation of a strong intramolecular hydrogen bond. nih.gov

The IR spectrum of the related acyclic compound, 2,2,6,6-tetramethyl-3,5-heptanedione, shows characteristic absorptions for the carbonyl group. chemicalbook.comnist.govnist.gov For this compound, the presence of the ether linkage (C-O-C) in the oxane ring would also give rise to a characteristic stretching vibration, typically in the region of 1000-1300 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching (methyl and methylene) | 2850 - 3000 |

| C=O stretching (diketo form) | ~1710 - 1730 |

| C=O stretching (enol form, conjugated) | ~1580 - 1640 |

| C-O-C stretching (ether linkage) | ~1000 - 1300 |

Note: The presence and position of the carbonyl bands will depend on the predominant tautomeric form.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. dtic.mil

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would be expected to follow pathways characteristic of ketones and cyclic ethers. miamioh.edu

Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups, which could lead to the loss of a methyl radical (CH₃•) or a larger fragment.

Loss of Carbon Monoxide: Expulsion of a neutral CO molecule is a common fragmentation pathway for ketones.

Ring Cleavage: The oxane ring can undergo fragmentation, leading to various smaller charged fragments. The presence of the gem-dimethyl groups would likely lead to the formation of a stable tert-butyl cation or related fragments.

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, related rearrangement processes could occur.

The analysis of the resulting fragment ions helps to piece together the structure of the original molecule. raco.catresearchgate.net

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for understanding the molecular properties of compounds like this compound at an atomic level. These methods allow for the prediction of structure, stability, and reactivity, offering insights that complement experimental findings.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. nih.govwikipedia.org These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule and its corresponding energy levels. wikipedia.org

For a β-diketone like this compound, key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, indicating electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution across the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups, identifying them as likely sites for electrophilic attack.

Studies on the closely related compound 2,2,6,6-tetramethyl-3,5-heptanedione (dpmH) have utilized DFT to understand its chemisorption and reaction on silicon surfaces, demonstrating the power of these methods to model reaction mechanisms at a molecular level. researchgate.net Such calculations can predict the structures and energies of various addition products, providing a basis for interpreting experimental observations. researchgate.net

Table 1: Representative Electronic Properties Calculated via Quantum Chemistry

This table presents illustrative data typical for a β-diketone, as specific computational results for this compound are not publicly available. The values are based on general principles of electronic structure theory.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest-energy empty orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | -45 kcal/mol (near C=O) | Negative potential on carbonyl oxygens indicates sites for electrophilic attack; positive potential elsewhere indicates sites for nucleophilic attack. |

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For flexible molecules like this compound, numerous conformations are possible, each with a distinct potential energy. youtube.com Molecular Mechanics (MM) and Molecular Orbital (MO) analysis are computational methods used to calculate these conformational energies and identify the most stable structures. acs.orgacs.org

Molecular mechanics employs classical physics principles, modeling atoms as balls and bonds as springs. It calculates the steric and torsional strain to determine the potential energy of a given conformation. libretexts.org Torsional strain arises from the eclipsing of bonds on adjacent atoms, while steric strain results from the repulsive interaction when bulky groups are forced into close proximity. libretexts.org

Table 2: Illustrative Conformational Energy Profile for a C-C Bond Rotation

This table shows a hypothetical energy profile for rotation around a central C-C bond in a tetramethyl-substituted β-diketone, demonstrating the energy differences between staggered and eclipsed forms.

| Dihedral Angle (°) | Conformation | Relative Potential Energy (kcal/mol) | Notes |

| 0 | Eclipsed | 5.0 | High-energy transition state due to maximum torsional and steric strain. |

| 60 | Staggered (Gauche) | 0.9 | A stable, low-energy conformation (energy minimum). |

| 120 | Eclipsed | 5.0 | High-energy transition state. |

| 180 | Staggered (Anti) | 0.0 | The most stable conformation (global energy minimum) with bulky groups furthest apart. |

| 240 | Eclipsed | 5.0 | High-energy transition state. |

| 300 | Staggered (Gauche) | 0.9 | A stable, low-energy conformation, equivalent to 60°. |

When experimental thermochemical data are unavailable, the group additivity method, pioneered by S.W. Benson, provides a reliable technique for estimating properties like the standard enthalpy of formation (ΔHf°). wikipedia.org This method is based on the principle that a molecule's thermochemical properties can be approximated by summing the contributions of its constituent chemical groups. nist.govnist.gov Each group's contribution, or Group Additivity Value (GAV), is an empirically derived value based on experimental data from a large set of related compounds. wikipedia.orgnist.gov

To estimate the ΔHf° for this compound, the molecule is first deconstructed into its fundamental groups. The sum of the GAVs for these groups provides the estimated enthalpy of formation. This approach has been shown to be highly effective for a wide range of organic compounds, including those containing oxygen. nist.govnsf.gov For instance, the experimental enthalpy of formation for the structurally similar 2,2,6-Trimethylheptane-3,5-dione has been reported, underscoring the applicability of these methods to substituted β-diketones. nist.gov

Table 3: Group Additivity Calculation for the Enthalpy of Formation of this compound (gas phase, 298 K)

The calculation below is an estimation based on Benson's Group Additivity Method. Group values are taken from established thermochemical databases.

| Group | Description | Count | Group Value (kcal/mol) nist.govnist.gov | Total Contribution (kcal/mol) |

| C-(C)4 | Quaternary carbon bonded to four other carbons | 2 | +0.50 | +1.00 |

| C-(C)(H)3 | Primary carbon in a methyl group bonded to a quaternary C | 6 | -10.20 | -61.20 |

| CO-(C)2 | Carbonyl group bonded to two other carbons | 2 | -31.90 | -63.80 |

| C-(CO)2(H)2 | Methylene group between two carbonyl groups | 1 | -13.10 | -13.10 |

| Estimated ΔHf° (gas) | -137.10 |

Chemical Reactivity and Mechanistic Investigations of Tetramethyl Substituted β Diketones

Enol-Keto Tautomerism and Its Stabilization in Sterically Hindered Systems

Tautomerism is a fundamental concept in the study of β-dicarbonyl compounds, describing the equilibrium between the diketo form and the enol form. masterorganicchemistry.comyoutube.com This equilibrium can be influenced by factors such as substitution, solvent, and intramolecular hydrogen bonding. nih.govrsc.org

Influence of Tetramethyl Substitution on Tautomeric Equilibria

In general, bulky substituents on a ring system can significantly influence its conformational preferences and the stability of its tautomers. For the class of 3-R¹-5,5-R²,R²-6-R³-2,3,5,6-tetrahydropyran-2,4-diones, it has been observed that these compounds can exist in three distinct forms: a keto form and two different enol forms, depending on which carbonyl group enolizes. researchgate.net The isolation of a specific form is highly dependent on the crystallization solvent. researchgate.net For instance, the keto form of these related compounds can be isolated from a mixture of carbon tetrachloride and petroleum ether, while different enol forms are obtained from methanol, ethanol, or chloroform. researchgate.net This indicates that the energy difference between the tautomers is small and can be influenced by solvent polarity.

The presence of gem-dimethyl groups, such as those at the 2 and 6 positions in the requested compound, would introduce significant steric hindrance. This could potentially favor a specific tautomer by relieving steric strain or by forcing a conformation that enhances the stability of an intramolecular hydrogen bond in the enol form. However, without experimental data, this remains speculative.

Coordination Chemistry with Metal Ions

The coordination chemistry of β-diketones is extensive, as the enolate form acts as a bidentate ligand, forming stable chelate complexes with a wide range of metal ions. researchgate.net

Formation and Characterization of Metal β-Diketonate Complexes

The deprotonated enol form of a β-diketone is a classic chelating ligand that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. The characterization of such complexes typically involves techniques like X-ray crystallography, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.net

Reactivity with Diverse Metal Precursors

The synthesis of metal β-diketonate complexes involves the reaction of the β-diketone with a suitable metal precursor, often a metal salt, oxide, or an organometallic compound. For example, various metal complexes are formed by reacting ligands with metal chlorides or organometallic reagents. nih.govescholarship.org The choice of precursor and reaction conditions can influence the final structure and nuclearity of the complex.

Ligand Properties and Chelation Modes in Various Metal Systems

As a bidentate ligand, the enolate of a β-diketone typically forms a six-membered chelate ring with the metal ion. The properties of the resulting complex, such as its stability and solubility, are heavily influenced by the substituents on the diketone ligand. Bulky substituents, like the proposed tetramethyl groups, can enhance the solubility of the metal complex in nonpolar solvents and can also provide steric protection to the metal center, potentially influencing its reactivity.

Stability and Decomposition Kinetics of Metal Diketonate Complexes

The stability of metal β-diketonate complexes is a critical aspect of their chemistry. The thermodynamic stability is often quantified by the formation or stability constant (log K or log β), which can be determined using methods like potentiometric titration. researchgate.net Kinetically, these complexes can be classified as labile or inert, which describes the rate at which they exchange ligands. The thermal stability of these complexes is particularly important for applications such as chemical vapor deposition (CVD), where volatile and stable precursors are required.

Mechanistic Investigations of Complex Formation and Ligand Exchange Processes

The formation of metal complexes with β-diketones, including 2,2,6,6-Tetramethyloxane-3,5-dione, and the subsequent exchange of ligands are fundamental processes with significant mechanistic diversity. iosrjournals.org Unlike simpler ligands where the rate-determining step is often water exchange from the metal ion's coordination sphere, the complexation kinetics with β-diketones are more intricate. iosrjournals.org The reactivity is heavily influenced by the keto-enol tautomerism of the diketone. The enolate tautomer acts as the primary nucleophile, and its concentration and stability are key determinants of the reaction rate. iosrjournals.org

Mechanistic studies for these systems aim to elucidate the reaction pathways and transition states. A key factor for β-diketones is the potential for strong intramolecular hydrogen bonding in the enol form, which can stabilize the free ligand and consequently reduce the rate of complex formation by making it a poorer entering group. iosrjournals.orgrsc.org The steric hindrance imposed by the tetramethyl substitution pattern in this compound is also expected to play a significant role in both the thermodynamics and kinetics of complexation and ligand exchange. rsc.orgnih.gov

Modern mechanistic investigations employ a variety of techniques to probe these complex processes. For instance, advanced mathematical modeling can be used to describe the formation of ternary complexes at equilibrium, providing quantitative measures of cooperativity and the equilibrium constants involved. nih.gov Kinetic studies often reveal that the rate of complex formation is dependent on the electronic properties of the substituents on the β-diketone. iosrjournals.org The characterization of the resulting metal chelates by spectroscopic (IR, NMR, Electronic) and magnetic methods provides crucial insights into the coordination environment and geometry of the metal center, which are essential for postulating a complete mechanism. orientjchem.org

Table 1: Factors Influencing Complex Formation and Ligand Exchange with β-Diketones

| Factor | Description | Expected Impact on this compound |

| Keto-Enol Tautomerism | The reaction proceeds through the enolate form. The rate depends on the concentration and nucleophilicity of the enolate. iosrjournals.org | The cyclic structure and substituents will influence the percentage of the enol tautomer at equilibrium. |

| Steric Hindrance | Bulky substituents (like the four methyl groups) can impede the approach of the ligand to the metal center, affecting both formation and exchange rates. rsc.orgnih.gov | The significant steric bulk is expected to slow down the rates of complex formation and ligand dissociation. |

| Intramolecular H-Bonding | A strong hydrogen bond in the enol form can increase its stability, making it a less reactive entering group. iosrjournals.orgrsc.org | This effect could lower the overall rate of complexation compared to less hindered diketones. |

| Metal Ion Properties | The nature of the metal ion (charge, size, hard/soft acid character) dictates the preferred coordination geometry and the lability of the resulting complex. iosrjournals.org | Will form complexes with a wide range of metals, with kinetics following trends related to the metal's properties. |

| Solvent Effects | The solvent can influence the keto-enol equilibrium and stabilize or destabilize reactants and transition states. | Polar and protic solvents may alter the tautomeric equilibrium and reaction rates. |

Other Organic Transformations

Oxidation Reactions of the Diketone Moiety

The diketone moiety within the this compound structure is susceptible to oxidation through several pathways, primarily involving cleavage of carbon-carbon bonds. The specific outcome is highly dependent on the oxidizing agent and reaction conditions.

One major pathway is the oxidative cleavage of the dicarbonyl unit, analogous to the oxidation of other cyclic ketones, which can yield dicarboxylic acids. bibliotekanauki.pl For this compound, this would involve the cleavage of the oxane ring. For example, oxidation with agents like air or oxygen in the presence of transition metal catalysts (e.g., Manganese(II) salts) in an acidic solvent could potentially lead to the formation of a dicarboxylic acid derivative. bibliotekanauki.pl

A second well-established reaction for β-diketones is the Baeyer-Villiger type oxidation, which typically occurs with peracids (e.g., peracetic acid or m-CPBA) or other peroxy compounds. acs.orgstackexchange.com In this reaction, one of the acyl groups migrates to an oxygen atom, leading to the formation of an anhydride. stackexchange.com For an acyclic 1,3-diketone, this results in a carboxylic anhydride. The application of this reaction to the cyclic this compound would be expected to yield a cyclic anhydride, effectively inserting an oxygen atom next to one of the carbonyl groups. The mechanism involves the nucleophilic addition of the peroxy compound to a carbonyl group, followed by a rearrangement. stackexchange.com

Furthermore, the oxidation of β-hydroxyketones using reagents such as o-iodoxybenzoic acid (IBX) is an efficient method for synthesizing β-diketones, highlighting the stability of the diketone functional group to certain oxidants. nih.govorganic-chemistry.org

Substitution Reactions on the Alkane Backbone

The term "alkane backbone" in this compound refers to the carbon framework of the oxane ring. The C2 and C6 positions bear quaternary gem-dimethyl groups, rendering them inert to most substitution reactions due to the absence of hydrogen atoms and extreme steric hindrance.

The most reactive site for substitution on the backbone is the C4 carbon, the methylene (B1212753) group positioned between the two carbonyl functions (the α-carbon). This position is highly activated due to the electron-withdrawing effect of the adjacent carbonyls. The protons on this carbon are acidic, and deprotonation with a suitable base generates a stable nucleophilic enolate. This enolate is the key intermediate for substitution reactions at the C4 position.

While direct substitution on the pre-formed oxane might be challenging, reactions involving the α-carbon of β-diketones are well-documented. For instance, the acyclic and sterically hindered analogue, 2,2,6,6-tetramethyl-3,5-heptanedione, is used in the synthesis of α-aryl-β-diketones. lookchem.com This suggests that this compound could undergo similar C-alkylation or C-arylation reactions at the C4 position via its enolate. Substitution at this position has been shown to drastically decrease the percentage of the enol form in the resulting diketone. rsc.org

Nucleophilic Addition and Condensation Reactions

The reactivity of this compound in nucleophilic addition and condensation reactions is dominated by the chemistry of its two functional groups: the carbonyls and the active methylene bridge at C4.

The protons at the C4 position are significantly acidic, and treatment with a base readily generates a stabilized enolate anion. For many 1,3-diketones, this enolate is so stable that it may not readily participate in self-condensation (aldol-type) reactions. openstax.orglibretexts.org Instead, this nucleophilic enolate is an excellent partner in directed condensation reactions with other electrophiles. A prime example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or a ketone, typically catalyzed by a weak base like piperidine. wikipedia.org In this context, this compound would be expected to react with various aldehydes and ketones at the C4 position to yield α,β-unsaturated products after a subsequent dehydration step. wikipedia.org

While the C4 position is the most common site of reaction for condensation, the carbonyl groups themselves can undergo nucleophilic addition. However, due to the significant steric hindrance from the adjacent gem-dimethyl groups, these reactions are likely to be much slower than for unhindered ketones. Reagents used in these reactions would need to be small and highly reactive. The acyclic analogue, 2,2,6,6-tetramethyl-3,5-heptanedione, is known to undergo both C-additions and O-additions. chemicalbook.com

Table 2: Plausible Condensation Reactions of this compound

| Reaction Type | Electrophile | Catalyst | Expected Product Type |

| Knoevenagel Condensation | Aldehydes (e.g., Benzaldehyde) | Weak amine (e.g., Piperidine) | C4-alkylidene or C4-arylidene substituted oxanedione |

| Knoevenagel Condensation | Ketones (e.g., Acetone) | Weak amine (e.g., Piperidine) | C4-alkylidene substituted oxanedione |

| Michael Addition (as donor) | α,β-Unsaturated Ketones/Esters | Base | C4-adduct to the unsaturated system |

Elimination Reactions in Complexed or Modified Forms

Elimination reactions involving this compound are most relevant in the context of its metal complexes or chemically modified derivatives. The thermal decomposition (pyrolysis) of metal β-diketonate complexes is a critical process, particularly in their application as precursors for Metal-Organic Chemical Vapour Deposition (MOCVD) to produce thin films of metals or metal oxides. acs.orgnih.gov This decomposition often proceeds through a series of steps that can include intramolecular elimination reactions, where parts of the ligand are cleaved to yield volatile byproducts and the desired inorganic material.

In the realm of organometallic chemistry, if the diketonate ligand is part of a larger complex containing, for example, a metal-alkyl bond, it could be subject to classic elimination pathways. β-hydride elimination is a common decomposition pathway for organometallic complexes, requiring a vacant coordination site cis to an alkyl group that has a hydrogen atom on its β-carbon. wikipedia.org While the oxane ligand itself does not directly participate, its steric and electronic properties would influence the stability and reactivity of the complex as a whole, potentially facilitating or inhibiting such elimination pathways. dntb.gov.ua Other elimination reactions, such as γ- or δ-eliminations, are also known for organometallic compounds and can lead to the formation of stable metallacycles, a process sometimes referred to as cyclometallation. ilpi.com

Future Research Directions for Tetramethyl Substituted β Diketones

Exploration of Novel Synthetic Methodologies

The synthesis of β-diketones is a well-established field, with the Claisen condensation being the most traditional and widely employed method. mdpi.com This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base. For a sterically hindered compound like 2,2,6,6-tetramethyloctane-3,5-dione (B1358292), this would involve the reaction of 2,2-dimethyl-3-pentanone (B1295208) with an ester of pivalic acid. However, the significant steric hindrance posed by the t-butyl groups flanking the carbonyl centers can lead to low reaction yields under standard conditions.

Future research should focus on developing more efficient and milder synthetic routes to overcome these steric challenges. One promising avenue is the exploration of "soft enolization" techniques, which avoid the use of strong bases that can be problematic for sensitive substrates. mdpi.com For instance, the use of acid chlorides as electrophiles in the presence of a Lewis acid could facilitate the formation of the desired β-diketone under less harsh conditions. nih.gov

Furthermore, alternative catalytic systems could be investigated. This includes the use of organocatalysts or biocatalysis, which have shown promise in mediating various organic transformations with high selectivity and under mild conditions. mdpi.comnih.gov The development of enzymatic routes to tetramethyl-substituted β-diketones would not only be more environmentally benign but could also offer pathways to enantiomerically pure products, opening doors to new applications in asymmetric synthesis and chiral materials.

A summary of potential synthetic strategies is presented in Table 1.

| Methodology | Description | Potential Advantages for Tetramethyl-Substituted β-Diketones |

| Modified Claisen Condensation | Use of alternative bases, solvents, or reaction conditions to improve yields for sterically hindered substrates. | Overcomes steric hindrance, potentially increasing accessibility of the target compound. |

| Soft Enolization with Acid Chlorides | Reaction of a ketone enolate (generated under mild conditions) with a sterically hindered acid chloride. nih.gov | Avoids strong bases, making the synthesis compatible with a wider range of functional groups. mdpi.com |

| Organocatalysis | Utilization of small organic molecules to catalyze the formation of the β-diketone linkage. mdpi.comnih.gov | Offers mild reaction conditions and potential for asymmetric synthesis. |

| Biocatalysis | Employment of enzymes to carry out the desired transformation. nih.gov | Environmentally friendly, high selectivity, and access to chiral compounds. |

Discovery of Unexplored Reactivity Modes and Transformations

The reactivity of β-diketones is dominated by the chemistry of the enol form and the central methylene (B1212753) group. The presence of bulky tetramethyl substituents in 2,2,6,6-tetramethyloctane-3,5-dione is expected to significantly influence its reactivity profile compared to less hindered analogues. The steric bulk will likely affect the keto-enol tautomeric equilibrium, potentially favoring one tautomer over the other. nih.gov This, in turn, will impact the compound's acidity, nucleophilicity, and coordination chemistry.

Future investigations should aim to quantify the tautomeric equilibrium of 2,2,6,6-tetramethyloctane-3,5-dione in various solvents and explore the consequences for its reactivity. For example, the hindered nature of the molecule could lead to unusual coordination geometries when complexed with metal ions. These complexes could exhibit unique catalytic activities or photophysical properties.

Furthermore, the sterically encumbered methylene bridge presents an interesting target for functionalization. While reactions at this position are common for many β-diketones, the tetramethyl substitution may necessitate the development of novel reagents and reaction conditions to achieve desired transformations. Exploring reactions such as alkylations, halogenations, and couplings at this position could lead to a new class of highly substituted and structurally complex molecules with unforeseen properties.

Development of Next-Generation Materials with Tailored Properties

β-Diketones are renowned for their ability to form stable complexes with a wide range of metal ions. These metal complexes have found applications in diverse fields, including as catalysts, MRI contrast agents, and luminescent materials. mdpi.com The introduction of bulky tetramethyl groups in 2,2,6,6-tetramethyloctane-3,5-dione can be expected to impart specific properties to its metal complexes.

One of the most exciting future directions lies in the development of next-generation luminescent materials. Lanthanide complexes of β-diketones are known for their strong and sharp emission bands, making them suitable for applications in lighting, displays, and bio-imaging. The bulky substituents on the β-diketone ligand can effectively shield the central lanthanide ion from solvent molecules that would otherwise quench its luminescence. The tetramethyl groups in 2,2,6,6-tetramethyloctane-3,5-dione could provide an excellent insulating layer, potentially leading to highly efficient and stable luminescent materials.

Another area of interest is the creation of polymerizable metal complexes. By introducing a polymerizable group onto the β-diketone ligand, it is possible to incorporate the metal complex into a polymer chain. nih.gov This approach could lead to the development of novel functional polymers with tailored optical, magnetic, or catalytic properties. The steric bulk of the tetramethyl groups could influence the polymerization process and the final properties of the material.

Potential applications for materials derived from tetramethyl-substituted β-diketones are outlined in Table 2.

| Material Type | Key Feature | Potential Application |

| Lanthanide Complexes | Enhanced luminescence due to shielding of the metal center. | Organic light-emitting diodes (OLEDs), security inks, and bio-probes. |

| Polymerizable Metal Complexes | Incorporation of metal-centered functionality into a polymer matrix. nih.gov | Functional coatings, sensors, and catalytic materials. |

| Metal-Organic Frameworks (MOFs) | Formation of porous crystalline materials with tailored pore sizes and functionalities. | Gas storage, separation, and heterogeneous catalysis. |

Advanced Computational Design and Predictive Modeling

In recent years, computational chemistry has become an indispensable tool in the design and study of new molecules and materials. nih.gov For a relatively unexplored compound like 2,2,6,6-tetramethyloctane-3,5-dione, computational modeling can provide valuable insights and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as its various tautomers. nih.gov These calculations can provide information on bond lengths, bond angles, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

Molecular docking simulations can be used to predict how the β-diketone and its metal complexes might interact with biological targets or host materials. nih.gov This could be particularly relevant for exploring potential applications in medicinal chemistry or for designing new composite materials.

Furthermore, computational methods can be used to model the properties of potential materials derived from 2,2,6,6-tetramethyloctane-3,5-dione. For example, the photophysical properties of its lanthanide complexes could be predicted, allowing for the in-silico screening of different metal ions and ligand modifications to optimize luminescence. Similarly, the mechanical and thermal properties of polymers incorporating this β-diketone could be simulated to guide the design of new materials with desired characteristics.

The integration of advanced computational design with experimental synthesis and characterization will be key to unlocking the full potential of 2,2,6,6-tetramethyloctane-3,5-dione and other tetramethyl-substituted β-diketones.

Q & A

Q. What are the key synthetic applications of TMHD in organic chemistry, and how can its catalytic role be optimized?

TMHD is widely used as a ligand or co-catalyst in transition metal-mediated reactions. For example, in copper-catalyzed Ullmann coupling reactions, TMHD enhances reaction efficiency by stabilizing the metal center, allowing reactions to proceed under milder temperatures (e.g., 80–120°C) . Optimization involves screening ligands (e.g., 2-isobutyrylcyclohexanone) and adjusting solvent polarity to improve yield. Low yields in such reactions may arise from insufficient ligand-metal coordination or competing side reactions; these can be mitigated by controlled stoichiometry and inert atmosphere conditions .

Q. How can TMHD be characterized using spectroscopic methods?

- NMR : The symmetric β-diketone structure of TMHD produces a single carbonyl peak in NMR (~200 ppm) and distinct methyl group signals in NMR (~1.2 ppm) .

- IR : Strong absorption bands at ~1700 cm (C=O stretching) and ~2900 cm (C-H stretching of methyl groups) confirm its structure .

- Mass Spectrometry : Molecular ion peaks at m/z 184.28 (M) and fragmentation patterns (e.g., loss of methyl groups) are diagnostic .

Q. What safety protocols are critical when handling TMHD in the lab?

TMHD requires storage at 2–8°C under nitrogen to prevent oxidation . Personal protective equipment (PPE) such as gloves and goggles is mandatory due to its irritant properties. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Regulatory compliance includes adherence to TSCA (US) and CANADA regulations for rare-earth complexes derived from TMHD .

Advanced Research Questions

Q. How does TMHD function in the synthesis of metal-organic complexes, and what factors influence their stability?

TMHD acts as a chelating ligand for metals like Eu, Tb, and Pr, forming stable complexes (e.g., Pr(TMHD)) via its β-diketone moiety . Stability is influenced by:

Q. What mechanistic insights explain TMHD's role in photoionization and ligand dissociation studies?

Laser photoionization of Ln(TMHD) complexes (e.g., Eu, Tb) reveals wavelength-dependent fragmentation. At 355 nm, dissociation dominates, producing Ln ions and neutral TMHD ligands. Time-of-flight mass spectrometry (TOF-MS) coupled with tunable lasers can map dissociation pathways, critical for designing photoresponsive materials .

Q. How can TMHD-based catalysts be tailored for asymmetric synthesis or peroxide formation?

TMHD-Co complexes catalyze peroxysilylation in spirodioxolane synthesis. Enantioselectivity is achieved by modifying the TMHD scaffold with chiral auxiliaries (e.g., binaphthyl groups) . For asymmetric etherification, copper-TMHD systems require chiral additives (e.g., BINOL) to induce stereocontrol, with reaction rates monitored via NMR .

Q. What analytical challenges arise in quantifying TMHD-metal complex purity, and how are they resolved?

Challenges include:

- Co-ligand interference : Use HPLC with UV detection (λ = 254 nm) to separate complexes from free ligands .

- Thermal decomposition : Thermogravimetric analysis (TGA) under argon identifies decomposition thresholds (e.g., Ni(TMHD) decomposes at ~220°C) .

- Elemental analysis : Inductively coupled plasma mass spectrometry (ICP-MS) validates metal content in complexes like Pb(TMHD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.